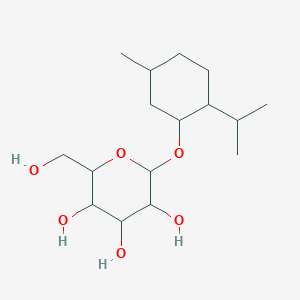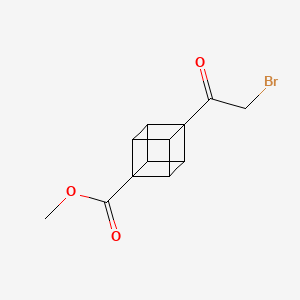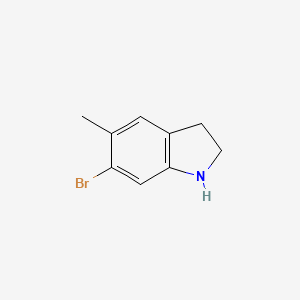
3-氯-6-(辛氧基)哒嗪
描述
The compound 3-Chloro-6-(octyloxy)pyridazine is a derivative of pyridazine, which is a heterocyclic compound with significant importance in medicinal chemistry due to its pharmaceutical properties. Although the provided papers do not directly discuss 3-Chloro-6-(octyloxy)pyridazine, they provide insights into the behavior of similar pyridazine compounds under various conditions, which can be extrapolated to understand the characteristics of the compound .
Synthesis Analysis
The synthesis of pyridazine derivatives typically involves the reaction of substituted phenoxy pyridazines with different reagents. For instance, the intramolecular cycloaddition of 3-chloro-6-(2-allylphenoxy) pyridazine leads to the formation of xanthenes, as described in the first paper . This process includes heating the compound with or without a solvent, which results in the elimination of nitrogen and hydrogen chloride. The second paper details the synthesis of a triazolopyridazine compound by treating an acetic acid derivative with 3-chloro-6-hydrazinylpyridazine, followed by a series of reactions involving lutidine and TBTU, and finally heating with chloroamine T . These methods suggest that the synthesis of 3-Chloro-6-(octyloxy)pyridazine could potentially follow similar pathways, with appropriate modifications to the substituents.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and further validated by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the compound, such as the HOMO-LUMO energy gap and global reactivity descriptors .
Chemical Reactions Analysis
The chemical reactions involving pyridazine derivatives can lead to various products depending on the substituents and reaction conditions. For example, the intramolecular cycloaddition of 3-substituted-6-(2-allylphenoxy) pyridazines can yield dihydroxanthenes and xanthenes . The presence of an allylic group and its position relative to the pyridazine ring can influence the outcome of the cyclization reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Intermolecular interactions, such as hydrogen bonding and halogen interactions, play a role in the compound's stability and crystallization behavior . Hirshfeld surface analysis and energy frameworks can be used to study these interactions and understand the molecular packing within the crystal lattice .
科学研究应用
合成和结构分析
- 已经合成并表征了三唑哒嗪衍生物,包括氯哒嗪的变体,展示了潜在的抗肿瘤和抗炎特性。使用 NMR、IR、质谱研究和 X 射线衍射技术分析了这些化合物 (Sallam 等人,2021 年)。
生物活性
- 某些在 3 和 6 位取代的哒嗪,包括氯哒嗪衍生物,已显示出有希望的抗惊厥特性,并且在药理作用上与降血压药相似 (Druey 等人,1954 年)。
化学反应性和应用
- 氯哒嗪衍生物已对其在分子内环加成反应中的潜力进行了研究。这些研究对医药和化学工业中新化合物的合成具有重要意义 (Jojima 等人,1972 年)。
缓蚀
- 一些氯哒嗪衍生物已对其在酸性环境中抑制低碳钢腐蚀的有效性进行了研究。这些化合物显示出在工业应用中作为缓蚀剂的潜力 (Mashuga 等人,2017 年)。
农用化学
- 哒嗪的衍生物,包括氯哒嗪,在农业中用作软体动物杀虫剂、拒食剂、杀虫剂、除草剂和植物生长调节剂。它们的合成和结构解析在这些应用中至关重要 (Sallam 等人,2022 年)。
作用机制
Target of Action
It’s known that pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . These compounds have been associated with a variety of targets, depending on the specific derivative and its structural changes .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of certain cellular processes
Biochemical Pathways
Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that the effects of 3-chloro-6-(octyloxy)pyridazine could be diverse depending on the specific target and biochemical pathway involved .
安全和危害
未来方向
生化分析
Biochemical Properties
3-Chloro-6-(octyloxy)pyridazine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyridazine ring in 3-Chloro-6-(octyloxy)pyridazine is known for its dual hydrogen-bonding capacity and high dipole moment, which can facilitate interactions with enzyme active sites and protein binding domains . These interactions can modulate enzyme activity, either inhibiting or activating specific biochemical pathways.
Cellular Effects
3-Chloro-6-(octyloxy)pyridazine affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell surface receptors or intracellular signaling molecules, leading to changes in downstream signaling cascades . These changes can affect gene expression patterns, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis.
Molecular Mechanism
The molecular mechanism of 3-Chloro-6-(octyloxy)pyridazine involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity . Additionally, 3-Chloro-6-(octyloxy)pyridazine may interact with transcription factors or other regulatory proteins, leading to changes in gene expression. These molecular interactions underpin the compound’s effects on cellular processes and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(octyloxy)pyridazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-6-(octyloxy)pyridazine remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(octyloxy)pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes without causing toxicity . At higher doses, 3-Chloro-6-(octyloxy)pyridazine may induce toxic or adverse effects, including cellular damage or disruption of normal physiological functions. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Chloro-6-(octyloxy)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 3-Chloro-6-(octyloxy)pyridazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of 3-Chloro-6-(octyloxy)pyridazine can influence its biological activity and therapeutic potential.
Subcellular Localization
3-Chloro-6-(octyloxy)pyridazine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the precise mechanisms by which 3-Chloro-6-(octyloxy)pyridazine exerts its effects on cellular processes.
属性
IUPAC Name |
3-chloro-6-octoxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-2-3-4-5-6-7-10-16-12-9-8-11(13)14-15-12/h8-9H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOZNBOOOLVSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304604 | |
| Record name | 3-Chloro-6-(octyloxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17321-27-6 | |
| Record name | 3-Chloro-6-(octyloxy)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(octyloxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)








![5-Chloro-1-methylimidazo[4,5-b]pyridine](/img/structure/B3040152.png)
